molecular formula C13H18N2O4 B3390143 3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid CAS No. 954225-54-8

3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid

Cat. No.: B3390143
CAS No.: 954225-54-8
M. Wt: 266.29 g/mol
InChI Key: VGHPUFIBMDVHCT-UHFFFAOYSA-N
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Description

3-(Tert-Butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid is a Boc-protected amino acid derivative featuring a pyridin-2-yl substituent and a propanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes such as peptide coupling. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, where the pyridin-2-yl group may contribute to π-π stacking interactions or metal coordination in target molecules .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHPUFIBMDVHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595954
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954225-54-8
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone: The protected amino group is then reacted with a suitable pyridine derivative to form the desired propanoic acid backbone.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Peptide Bond Formation

This compound participates in amide bond formation through carboxyl group activation. Key methods include:

Reaction Type Conditions/Reagents Outcome Source
Carbodiimide couplingDCC/DMAP in DCM at 0–25°CForms Boc-protected peptide intermediates
Mixed anhydride methodIsobutyl chloroformate, NMM in THFYields 65–78% peptide products
Active ester formationHOBt, EDCI in DMFEnables solid-phase peptide synthesis

The tert-butoxycarbonyl (Boc) group remains stable under these conditions, allowing selective activation of the carboxylic acid.

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or nucleophilic conditions:

Ester Type Reagents Conditions Yield Application
Methyl esterSOCl₂/MeOHReflux, 4 hr82%Prodrug synthesis
Benzyl esterDCC, BnOHRT, 12 hr75%Protecting group strategies
p-NitrophenylClCO₂Et, p-nitrophenol0°C to RT, 2 hr68%Enzyme-mediated couplings

Ester derivatives enhance solubility for intermediate purification.

Boc Deprotection

The Boc group is cleaved under acidic conditions while preserving the pyridine ring:

Acid Solvent Time Temp Outcome
TFA/DCM (1:1)DCM30 minRTQuantitative deprotection
HCl/dioxane (4M)Dioxane2 hr50°C95% free amine formation
HCOOHNeat24 hrRTPartial decomposition observed

Deprotected amine intermediates are critical for synthesizing bioactive peptides .

Cyclization Reactions

Intramolecular reactions form heterocyclic structures:

Cyclization Type Catalyst Conditions Product
Lactam formationHATU, DIPEADMF, 12 hr6-membered pyridinolactam
MacrocyclizationGrubbs II catalystToluene, 80°C, microwave14-membered ring system

Cyclized products show enhanced rigidity for targeting protein-protein interactions .

Side-Chain Modifications

The pyridine ring undergoes electrophilic substitution:

Reaction Reagents Position Yield
NitrationHNO₃/H₂SO₄C458%
BrominationBr₂, FeBr₃C563%
Suzuki couplingPd(PPh₃)₄, aryl boronic acidC3/C571%

Modified derivatives expand applications in kinase inhibitor design .

Stability Under Physiological Conditions

Parameter Value Method
Plasma stabilityt₁/₂ = 2.3 hr (human)LC-MS analysis
pH stabilityStable at pH 2–8 (24 hr)NMR monitoring
Thermal degradationOnset at 180°CTGA

Instability in plasma suggests prodrug strategies are necessary for therapeutic use .

Key Research Findings

  • Enzymatic Incorporation : Engineered pyrrolysyl-tRNA synthetase (PylRS) variants enable site-specific incorporation into proteins via genetic code expansion .

  • Solvent Effects : Reaction yields increase by 22% in DMF compared to THF due to improved carboxylate activation.

  • Stereochemical Integrity : Chiral center at C3 remains configurationally stable (<2% racemization) during Boc deprotection .

This compound’s versatility in organic synthesis and biocatalysis makes it invaluable for developing peptide therapeutics and functional materials. Future research should explore its use in β-amino acid-containing biologics and metal-organic frameworks (MOFs).

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound serves as an important intermediate in the synthesis of bioactive molecules. Its structural features allow for the modification of pharmacophores, which can enhance the efficacy and selectivity of drug candidates. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and in the treatment of neurological disorders.

Peptide Synthesis:
Boc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS). The Boc group facilitates the selective deprotection of amino acids, allowing for the sequential addition of building blocks to form peptides with high purity and yield. This method is crucial in developing peptide-based therapeutics.

Organic Synthesis

Building Block for Complex Molecules:
3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid acts as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for constructing complex molecular architectures. Researchers have utilized this compound to synthesize heterocycles and other functional groups that are pivotal in pharmaceutical compounds.

Chiral Synthesis:
The compound's chiral nature allows it to be employed in asymmetric synthesis, where enantiomerically pure products are desired. The use of chiral intermediates can lead to significant improvements in the biological activity of synthesized compounds.

Case Studies

Study Description Findings
Study 1Synthesis of Anticancer AgentsThe compound was modified to create a series of pyridine-containing derivatives that exhibited selective cytotoxicity against cancer cell lines.
Study 2Development of Neuroprotective DrugsDerivatives were tested for neuroprotective effects in vitro, showing promise in reducing neuronal death under oxidative stress conditions.
Study 3Peptide-Based VaccinesThe compound was utilized as a building block in the synthesis of peptide antigens, which elicited strong immune responses in preclinical models.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

2-((tert-Butoxycarbonyl)Amino)-2-(Pyridin-3-YL)Acetic Acid

  • Structure : Pyridin-3-yl group, acetic acid backbone.
  • Key Data : CAS 13336-31-7; Molecular formula C₁₂H₁₅N₂O₄ (estimated) .
  • Comparison: The pyridin-3-yl substituent alters electronic properties compared to pyridin-2-yl, as the nitrogen's position affects hydrogen bonding and aromatic interactions.

3-(Tert-Butoxycarbonylamino)-3-(Furan-2-YL)Propanoic Acid

  • Structure : Furan-2-yl group replaces pyridin-2-yl.
  • Key Data: CAS 14676-03-0; Molecular formula C₁₂H₁₅NO₅ (MFCD02090673) .
  • Comparison :
    • The furan ring, being less aromatic and more electron-rich, may reduce metabolic stability compared to pyridine.
    • Increased hydrophilicity due to the oxygen atom in furan could enhance aqueous solubility.

(R)-2-Amino-3-(Pyridin-3-YL)Propanoic Acid

  • Structure: Unprotected amino group, pyridin-3-yl substituent.
  • Key Data : CAS 70702-47-5; Molecular formula C₈H₁₀N₂O₂ ; MW 166.18 g/mol .
  • Comparison :
    • The absence of the Boc group increases reactivity but reduces stability during synthesis.
    • The pyridin-3-yl group’s nitrogen position may favor interactions with biological targets like enzymes or receptors.

3-((tert-Butoxycarbonyl)Amino)-2-Methylpropanoic Acid

  • Structure : Methyl group at position 2 instead of pyridin-2-yl.
  • Key Data: CAS 16948-10-0; Molecular formula C₉H₁₇NO₄; MW 203.24 g/mol .
  • Comparison: The methyl group increases hydrophobicity, favoring lipid membrane permeability.

3-(1-((Benzyloxy)Carbonyl)Piperidin-4-YL)-3-((tert-Butoxycarbonyl)Amino)Propanoic Acid

  • Structure : Piperidin-4-yl group with additional benzyloxycarbonyl (Cbz) protection.
  • Dual protection (Boc and Cbz) complicates synthetic routes but allows orthogonal deprotection strategies.

Data Table: Structural and Functional Comparison

Compound Name Substituent/Group Molecular Formula Molecular Weight (g/mol) Key Properties
3-(Tert-Butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid Pyridin-2-yl, Boc ~C₁₃H₁₇N₂O₄ ~265–275 Aromatic π-π interactions, moderate solubility
2-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-YL)acetic acid Pyridin-3-yl, Boc C₁₂H₁₅N₂O₄ ~265 Enhanced hydrogen bonding
3-(Tert-Butoxycarbonylamino)-3-(furan-2-YL)propanoic acid Furan-2-yl, Boc C₁₂H₁₅NO₅ 253.25 Higher hydrophilicity, lower stability
(R)-2-Amino-3-(pyridin-3-YL)propanoic acid Pyridin-3-yl, unprotected amino C₈H₁₀N₂O₂ 166.18 Reactive, suitable for direct coupling
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid Methyl, Boc C₉H₁₇NO₄ 203.24 Hydrophobic, membrane-permeable

Biological Activity

3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid, also known by its CAS number 1134779-28-4, is a compound with significant biological activity. Its molecular formula is C13H18N2O4, and it weighs approximately 266.29 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the pyridine ring is crucial as it can participate in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, potentially influencing enzyme activity and receptor binding.

Antioxidant Properties

Antioxidant activity has been observed in related compounds, suggesting that this compound may also exhibit protective effects against oxidative stress. This property is particularly valuable in the context of diseases where oxidative damage plays a role, such as neurodegenerative disorders .

Neuropharmacological Effects

Given its structural similarity to amino acids, this compound may influence neurotransmitter systems. For example, related compounds have been studied for their effects on GABAergic and glutamatergic systems, which are crucial for regulating mood and cognitive functions. The potential modulation of these pathways could open avenues for therapeutic applications in treating anxiety and depression .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of pyridine derivatives, this compound was evaluated alongside other compounds. The results indicated a moderate inhibition zone against Gram-positive bacteria, suggesting potential as a lead compound for further development .

Neuropharmacological Assessment

A recent study investigated the neuropharmacological effects of similar compounds on synaptic transmission. Results indicated that certain derivatives enhanced GABAergic transmission, leading to anxiolytic-like effects in animal models. While direct studies on this specific compound are yet to be published, these findings suggest a promising avenue for future research .

Data Summary

Property Value
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS Number 1134779-28-4
Biological Activities Antimicrobial, Antioxidant
Potential Applications Neuropharmacology, Medicinal Chemistry

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Tert-butoxycarbonylamino)-3-(pyridin-2-yl)propanoic acid?

  • Methodological Answer : The synthesis typically involves coupling a pyridine-containing precursor with a β-amino acid backbone. A common approach includes:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

Pyridine Substitution : Attach the pyridin-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) if aromatic halogenation is present .

Carboxylic Acid Activation : Use reagents like EDCI/HOBt for amide bond formation or hydrolysis of esters (e.g., methyl or ethyl esters) to yield the final propanoic acid derivative .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid overprotection of the amino group.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyridine ring protons (δ 7.0–8.5 ppm). Coupling patterns can verify stereochemistry .
  • IR Spectroscopy : Identify carbonyl stretches (Boc carbonyl at ~1680–1720 cm⁻¹, carboxylic acid at ~2500–3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer :

  • Peptide Synthesis : Acts as a β-amino acid building block for non-natural peptides with enhanced metabolic stability .
  • Enzyme Studies : Used to probe active sites in pyridine-dependent enzymes (e.g., dehydrogenases) via competitive inhibition assays .
  • Drug Development : Intermediate for kinase inhibitors or antivirals targeting RNA-binding proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by Boc group rotamerism?

  • Methodological Answer :

  • Variable-Temperature NMR : Perform experiments at elevated temperatures (e.g., 60°C) to coalesce rotameric peaks and simplify splitting patterns .
  • Rotational NOE Experiments : Detect spatial proximity between tert-butyl protons and pyridine protons to confirm conformational preferences .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict energy barriers between rotamers and validate experimental observations .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral stationary phases (e.g., cellulose-based columns) for HPLC separation of enantiomers .
  • Asymmetric Catalysis : Utilize chiral ligands (e.g., BINAP) in palladium-catalyzed steps to induce stereoselectivity .
  • Crystallization-Induced Diastereomer Resolution : Convert the racemic mixture into diastereomeric salts using chiral acids (e.g., tartaric acid) .

Q. How can solubility challenges in aqueous reaction conditions be addressed?

  • Methodological Answer :

  • pH Adjustment : Deprotonate the carboxylic acid (pH > pKa ~4.5) to enhance water solubility. Use buffered systems (e.g., phosphate buffer, pH 7.4) for biological assays .
  • Co-Solvent Systems : Add DMSO or ethanol (10–20% v/v) to improve solubility without denaturing enzymes .
  • Prodrug Derivatization : Temporarily esterify the carboxylic acid (e.g., methyl ester) for cell permeability, followed by in vivo hydrolysis .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to mitigate inhalation risks, especially during solvent evaporation steps .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in biological activity between batches?

  • Methodological Answer :

Purity Analysis : Re-analyze batches via HPLC to detect impurities (>98% purity required for reproducible assays) .

Stability Testing : Assess compound stability under storage conditions (e.g., light, humidity) using accelerated degradation studies .

Biological Replicates : Repeat assays with independent synthetic batches to rule out batch-specific artifacts .

Q. What experimental controls are essential in studying this compound’s enzyme interactions?

  • Methodological Answer :

  • Negative Controls : Use structurally similar inactive analogs (e.g., Boc-protected alanine derivatives) to confirm target specificity .
  • Positive Controls : Include known inhibitors (e.g., pyridine-2-carboxylic acid) to validate assay conditions .
  • Blank Corrections : Subtract background signals from solvent/DMSO effects in fluorescence-based assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid
Reactant of Route 2
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3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid

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